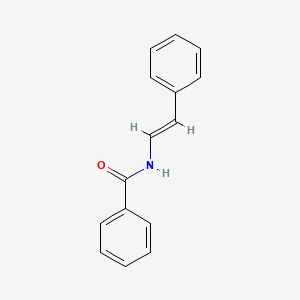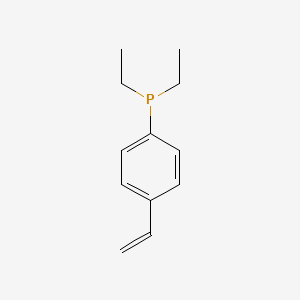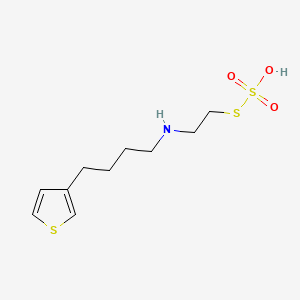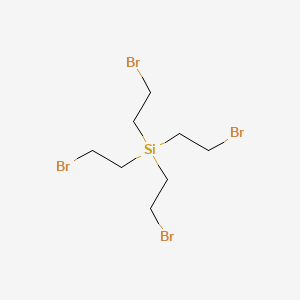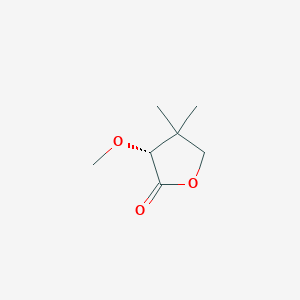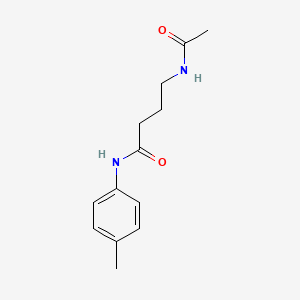![molecular formula C13H10S B14657553 Naphtho[1,2-b]thiophene, 2-methyl CAS No. 51925-25-8](/img/structure/B14657553.png)
Naphtho[1,2-b]thiophene, 2-methyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Naphtho[1,2-b]thiophene, 2-methyl is an organic compound with the molecular formula C₁₃H₁₀S and a molecular weight of 198.283 g/mol . This compound belongs to the class of polycyclic aromatic sulfur heterocycles, which are known for their unique structural and electronic properties. The presence of a thiophene ring fused with a naphthalene moiety makes it an interesting subject for various scientific studies and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Naphtho[1,2-b]thiophene, 2-methyl can be achieved through several methods. One common approach involves the Friedel-Crafts acylation of 2-bromobenzaldehyde with 3-thienyllithium, followed by reduction . Another method includes the condensation of 1-aminonaphthalene with thiophene-2-carbonyl chloride in 2-propanol, followed by treatment with phosphorus pentasulfide (P₂S₅) in anhydrous pyridine .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
Naphtho[1,2-b]thiophene, 2-methyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert it into different thiophene derivatives.
Substitution: Halogenation reactions, such as bromination, can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Bromination can be carried out using bromine (Br₂) in the presence of a catalyst like iron (Fe).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Various reduced thiophene derivatives.
Substitution: Halogenated thiophene compounds.
Scientific Research Applications
Naphtho[1,2-b]thiophene, 2-methyl has several scientific research applications:
Mechanism of Action
The mechanism of action of Naphtho[1,2-b]thiophene, 2-methyl involves its interaction with various molecular targets and pathways. For instance, its photophysical properties make it suitable for applications in organic electronics, where it can facilitate efficient charge transport . The compound’s ability to undergo intersystem crossing to the triplet state is crucial for its use in organic light-emitting diodes (OLEDs) and photovoltaics .
Comparison with Similar Compounds
Similar Compounds
Naphtho[2,1-b]thiophene: Another polycyclic aromatic sulfur heterocycle with similar structural features.
Benzo[b]naphtho[1,2-d]thiophene: Known for its high photoluminescence quantum efficiency and excellent carrier mobility.
Naphtho[2,3-b]thiophene diimide: Utilized in electronic materials for its optoelectronic properties.
Uniqueness
Naphtho[1,2-b]thiophene, 2-methyl stands out due to its specific substitution pattern, which influences its electronic properties and reactivity. This makes it a valuable compound for targeted applications in organic electronics and materials science.
Properties
CAS No. |
51925-25-8 |
|---|---|
Molecular Formula |
C13H10S |
Molecular Weight |
198.29 g/mol |
IUPAC Name |
2-methylbenzo[g][1]benzothiole |
InChI |
InChI=1S/C13H10S/c1-9-8-11-7-6-10-4-2-3-5-12(10)13(11)14-9/h2-8H,1H3 |
InChI Key |
RJAPHDMCOJKTEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(S1)C3=CC=CC=C3C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



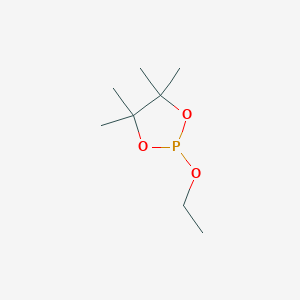
![5-{2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl}-1,3-oxazolidin-2-one](/img/structure/B14657479.png)

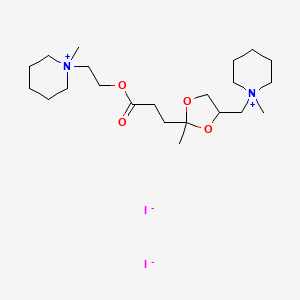
![1h-Furo[2,3-f]indazole](/img/structure/B14657492.png)
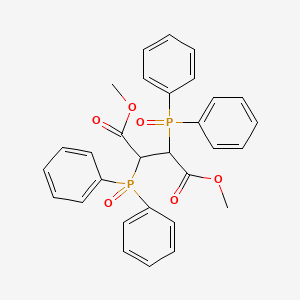
![1-Bromospiro[cyclopropane-2,9'-fluorene]-1-carboxylic acid](/img/structure/B14657499.png)
